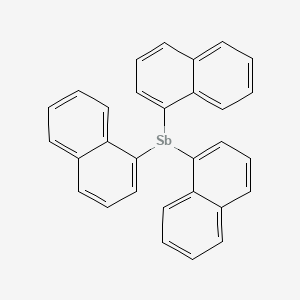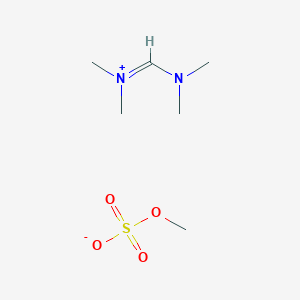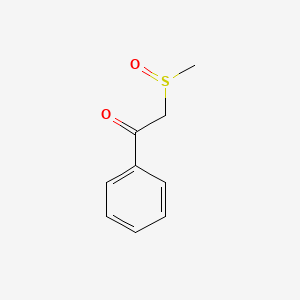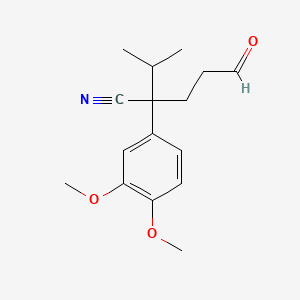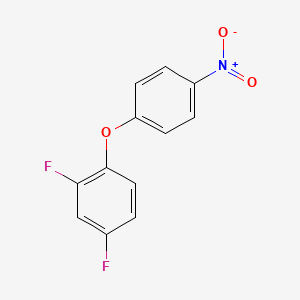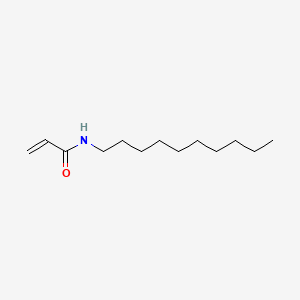
N-Decylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-Decylacrylamide is a chemical compound with the molecular formula C₁₃H₂₅NO . It belongs to the class of acrylamide derivatives and is characterized by a decyl (10-carbon) alkyl group attached to the acrylamide backbone . This compound finds applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of N-Decylacrylamide typically involves the reaction of decylamine (1-decanamine) with acryloyl chloride or acryloyl bromide. The amine group of decylamine reacts with the acryloyl halide, resulting in the formation of N-Decylacrylamide. The reaction can be carried out under mild conditions, and purification methods such as column chromatography are employed to obtain a pure product .
Molecular Structure Analysis
The molecular structure of N-Decylacrylamide consists of an acrylamide moiety (with a double bond between the carbon atoms) and a decyl alkyl group. The acrylamide portion provides reactivity, while the decyl chain contributes to hydrophobicity. The presence of the amide group allows for hydrogen bonding interactions .
Eigenschaften
CAS-Nummer |
77237-89-9 |
|---|---|
Produktname |
N-Decylacrylamide |
Molekularformel |
C13H25NO |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
N-decylprop-2-enamide |
InChI |
InChI=1S/C13H25NO/c1-3-5-6-7-8-9-10-11-12-14-13(15)4-2/h4H,2-3,5-12H2,1H3,(H,14,15) |
InChI-Schlüssel |
AWDYCSUWSUENQK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCNC(=O)C=C |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C=C |
Andere CAS-Nummern |
77237-89-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

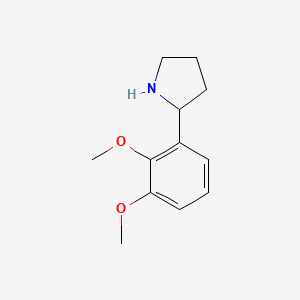
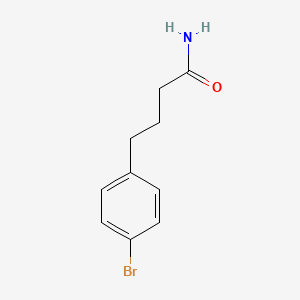
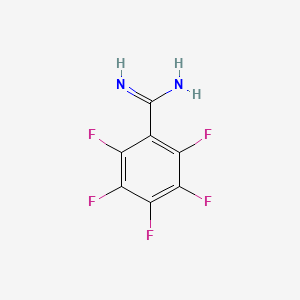
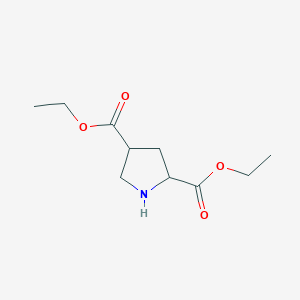
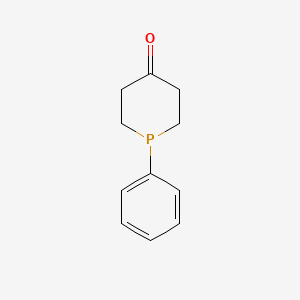
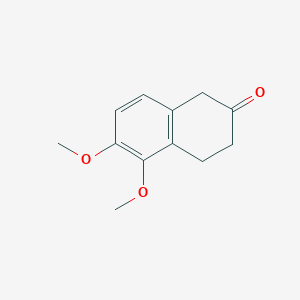
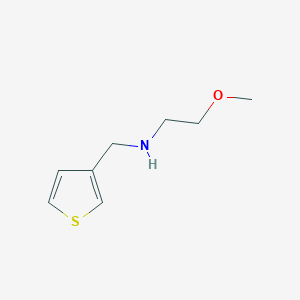
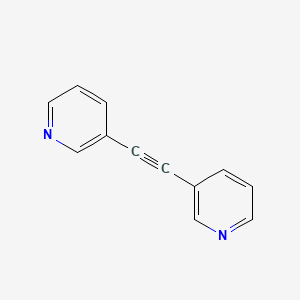
![2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1622784.png)
